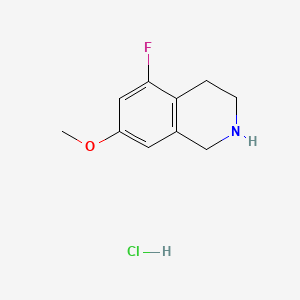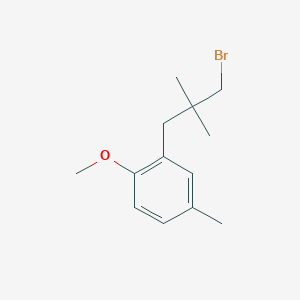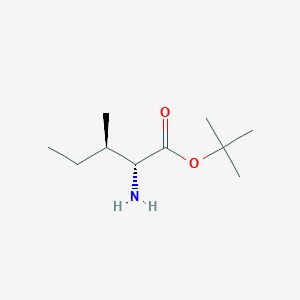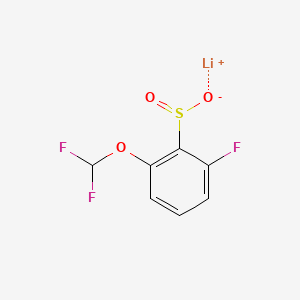
4-(Pyrrolidin-1-yl)benzene-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrrolidin-1-yl)benzene-1-thiol is an organic compound characterized by a benzene ring substituted with a pyrrolidine group and a thiol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-1-yl)benzene-1-thiol typically involves the nucleophilic substitution reaction of 4-chlorobenzenethiol with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds as follows:
4-Chlorobenzenethiol+Pyrrolidine→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions: 4-(Pyrrolidin-1-yl)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The pyrrolidine group can participate in nucleophilic substitution reactions.
Addition: The benzene ring can undergo electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Addition: Electrophiles such as bromine or nitric acid.
Major Products Formed:
Oxidation: 4-(Pyrrolidin-1-yl)benzene-1-disulfide.
Substitution: Various substituted derivatives depending on the electrophile used.
Addition: Brominated or nitrated derivatives of the benzene ring.
科学的研究の応用
4-(Pyrrolidin-1-yl)benzene-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-(Pyrrolidin-1-yl)benzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The pyrrolidine group can enhance the compound’s binding affinity to specific receptors or enzymes, influencing biological pathways.
類似化合物との比較
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of a thiol group.
4-(Pyrrolidin-1-yl)benzaldehyde: Contains an aldehyde group instead of a thiol group.
4-(Pyrrolidin-1-yl)benzoic acid: Features a carboxylic acid group in place of the thiol group.
Uniqueness: 4-(Pyrrolidin-1-yl)benzene-1-thiol is unique due to the presence of both a thiol and a pyrrolidine group, which confer distinct chemical reactivity and potential biological activity. The thiol group allows for covalent interactions with proteins, while the pyrrolidine group can enhance binding specificity and affinity.
特性
分子式 |
C10H13NS |
|---|---|
分子量 |
179.28 g/mol |
IUPAC名 |
4-pyrrolidin-1-ylbenzenethiol |
InChI |
InChI=1S/C10H13NS/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6,12H,1-2,7-8H2 |
InChIキー |
UYAAIPBKIPVXNA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC=C(C=C2)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



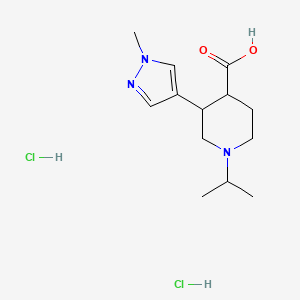

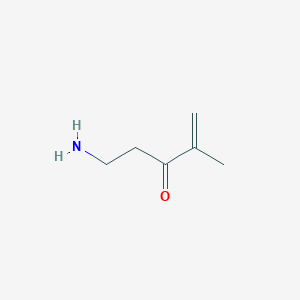
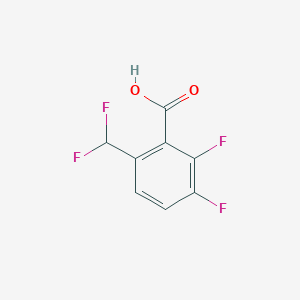
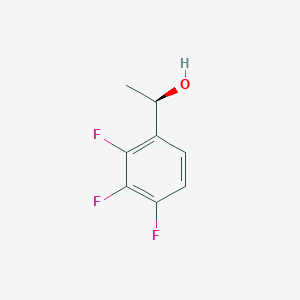
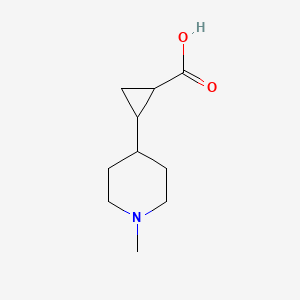
![tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13581636.png)
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylicacidhydrochloride](/img/structure/B13581637.png)
